1-(5-Iodofuran-2-yl)ethanone
Description
1-(5-Iodofuran-2-yl)ethanone is an iodinated furan derivative characterized by an acetyl group (ethanone) attached to the 2-position of a furan ring substituted with iodine at the 5-position.
Properties
CAS No. |
42280-56-8 |
|---|---|
Molecular Formula |
C6H5IO2 |
Molecular Weight |
236.01 g/mol |
IUPAC Name |
1-(5-iodofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H5IO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 |
InChI Key |
AOCQQZNSRDOTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Iodofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of furan derivatives. For instance, starting with 2-acetylfuran, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the use of 5-iodofuran as a starting material, which is then subjected to acetylation to introduce the ethanone group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and acetylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or cyanides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
1-(5-Iodofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(5-Iodofuran-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and ethanone group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The furan ring structure also contributes to its overall chemical behavior, facilitating various biochemical reactions .
Comparison with Similar Compounds
1-(5-Methyl-2-furanyl)ethanone (CAS 1193-79-9)
- Structure : Methyl group at the 5-position of furan.
- Molecular Formula : C₇H₈O₂ (vs. C₆H₅IO₂ for the iodinated compound).
- Key Differences: Molecular Weight: The iodine atom increases molecular weight by ~126 g/mol compared to the methyl analog, impacting density and solubility. Reactivity: Methyl groups are electron-donating, while iodine is weakly electron-withdrawing via inductive effects, altering electrophilic substitution patterns on the furan ring.
1-(5-Bromo-1-benzofuran-2-yl)ethanone
- Structure : Bromine at the 5-position of a benzofuran ring.
- Key Differences: Ring System: Benzofuran (fused benzene-furan) vs. simple furan. Halogen Effects: Bromine’s lower atomic weight and polarizability compared to iodine may reduce intermolecular halogen bonding, affecting crystallinity or biological target binding .
1-(5-Fluoro-2-iodophenyl)ethanone (CAS 914225-70-0)
- Structure : Iodine and fluorine on a phenyl ring.
- Key Differences :
Antiviral Benzofuran Derivatives
- Example: 1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c) and 1-(7-Tridecyloxy-2-benzofuranyl)ethanone (3d) showed activity against respiratory syncytial virus (RSV).
- Comparison : The iodofuran analog’s smaller ring system and iodine substituent may limit viral entry mechanisms compared to long-chain alkoxy benzofurans. However, iodine’s lipophilicity could enhance membrane permeability .
α-Azole Ketones
- Comparison: The absence of an azole group in 1-(5-Iodofuran-2-yl)ethanone may reduce antifungal activity but simplify synthesis pathways .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₆H₅IO₂ | 236.01 | Iodine (5-position) | High density, potential halogen bonding |
| 1-(5-Methyl-2-furanyl)ethanone | C₇H₈O₂ | 140.14 | Methyl (5-position) | Volatile, lower lipophilicity |
| 1-(5-Bromo-benzofuran-2-yl)ethanone | C₁₀H₇BrO₂ | 253.07 | Bromine (5-position) | Enhanced crystallinity, UV activity |
| 1-(4-Hydroxyphenyl)ethanone | C₈H₈O₂ | 136.15 | Hydroxyl (4-position) | High polarity, hydrogen-bond donor |
Biological Activity
1-(5-Iodofuran-2-yl)ethanone is an organic compound that belongs to the furan family, characterized by the presence of an iodine atom and an ethanone group. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 42280-56-8 |
| Molecular Formula | C6H5IO2 |
| Molecular Weight | 236.01 g/mol |
| IUPAC Name | This compound |
| InChI Key | AOCQQZNSRDOTOB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(O1)I |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances its reactivity, while the furan ring contributes to its ability to form stable complexes with biological molecules. This compound can undergo several chemical reactions such as oxidation, reduction, and substitution, which may influence its biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth has been demonstrated in vitro, showing promise for further development as an anticancer agent.
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may act as a competitive inhibitor for certain kinases or phosphatases, impacting cellular signaling pathways that are crucial for cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent response.
Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of this compound resulted in a marked decrease in cell viability after 48 hours. The IC50 values were calculated to be approximately 30 µM for HeLa cells, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
